molecular formula C20H15N3O4S B12034841 2-methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

2-methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B12034841
M. Wt: 393.4 g/mol
InChI Key: PHBRVQQBPTWEIX-GZTJUZNOSA-N
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Description

2-Methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound with a unique structure that combines elements of thiazole, triazole, and phenyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multiple steps:

    Formation of the Thiazole Ring: This step often starts with the reaction of a suitable thiourea derivative with a haloketone to form the thiazole ring.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine or a hydrazine derivative to form the triazole ring.

    Coupling with Phenyl Acetate: The final step involves coupling the thiazole-triazole intermediate with phenyl acetate under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl acetate groups.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazole and triazole rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate
  • 2-Methoxy-4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

Uniqueness

Compared to similar compounds, 2-methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C20H15N3O4S/c1-12(24)27-15-9-8-13(10-16(15)26-2)11-17-19(25)23-20(28-17)21-18(22-23)14-6-4-3-5-7-14/h3-11H,1-2H3/b17-11+

InChI Key

PHBRVQQBPTWEIX-GZTJUZNOSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC

Origin of Product

United States

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